molecular formula C12H11ClO3S B1627800 4-Ethoxynaphthalene-1-sulfonyl chloride CAS No. 91222-55-8

4-Ethoxynaphthalene-1-sulfonyl chloride

Cat. No. B1627800
CAS RN: 91222-55-8
M. Wt: 270.73 g/mol
InChI Key: UMUUBVDEZWLVED-UHFFFAOYSA-N
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Description

4-Ethoxynaphthalene-1-sulfonyl chloride is an organic compound with the CAS Number: 91222-55-8 . It has a molecular weight of 270.74 and its IUPAC name is 4-ethoxy-1-naphthalenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for 4-Ethoxynaphthalene-1-sulfonyl chloride is 1S/C12H11ClO3S/c1-2-16-11-7-8-12(17(13,14)15)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Ethoxynaphthalene-1-sulfonyl chloride is a powder . It has a melting point of 101-102 degrees Celsius .

Scientific Research Applications

Chemical Synthesis and Characterization

4-Ethoxynaphthalene-1-sulfonyl chloride serves as a pivotal intermediate in the synthesis of complex organic compounds. For instance, a study by Shockravi et al. (2011) describes the synthesis and characterization of novel thermally stable poly(ether-amide)s containing dinaphthosulfone units in the main chain. These polymers, derived from 2-hydroxynaphthalene, demonstrate good thermal stability and solubility in polar aprotic solvents, highlighting the versatility of naphthalene derivatives like 4-ethoxynaphthalene-1-sulfonyl chloride in polymer science (Shockravi, Mehdipour‐Ataei, & Naghdi, 2011).

Analytical Chemistry

In analytical chemistry, derivatives of naphthalene, akin to 4-ethoxynaphthalene-1-sulfonyl chloride, have been utilized in various sensing applications. A study conducted by Shi et al. (2013) explores the use of 4-amino-3-hydroxynaphthalene-1-sulfonic acid for fluorescent sensing of CN- in water, emphasizing the potential of naphthalene derivatives in developing efficient sensing mechanisms (Shi et al., 2013).

Photophysical Studies

Naphthalene derivatives are also significant in photophysical studies. For example, Kulmala et al. (1997) investigated the intrinsic and extrinsic lyoluminescences of X-ray irradiated sodium chloride, using aminonaphthalene derivatives as label molecules. This research illustrates the potential of naphthalene-based compounds in high-sensitivity lyoluminobioaffinity assays (Kulmala et al., 1997).

Organic Chemistry

In the field of organic chemistry, naphthalene sulfonates, closely related to 4-ethoxynaphthalene-1-sulfonyl chloride, are frequently used in synthetic reactions. Bennett et al. (2017) describe the synthesis of phthalan and phenethylamine derivatives via addition of alcohols to rhodium(II)-azavinyl carbenoids. Their work underscores the synthetic versatility of naphthalene sulfonates in producing a range of organic compounds (Bennett et al., 2017).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302 and H314 . These statements indicate that the compound is harmful if swallowed and causes severe skin burns and eye damage .

properties

IUPAC Name

4-ethoxynaphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO3S/c1-2-16-11-7-8-12(17(13,14)15)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUUBVDEZWLVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588203
Record name 4-Ethoxynaphthalene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxynaphthalene-1-sulfonyl chloride

CAS RN

91222-55-8
Record name 4-Ethoxynaphthalene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxynaphthalene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y He, H Dou, D Gao, T Wang, M Zhang, H Wang… - Bioorganic & Medicinal …, 2019 - Elsevier
Fatty acid binding protein 4 (FABP4) and fatty acid binding protein 5 (FABP5) are mainly expressed in adipocytes and/or macrophages and play essential roles in energy metabolism …
Number of citations: 9 www.sciencedirect.com

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